Piperidinolysis Reaction Rate: 4-Fluoro-2-methylpyrimidine vs. Non-Fluorinated Halogenopyrimidines
4-Fluoro-2-methylpyrimidine exhibits dramatically accelerated nucleophilic aromatic substitution kinetics compared to corresponding chloro-, bromo-, and iodo-pyrimidines. In piperidinolysis reactions, fluoropyrimidines including 4-fluoro-2-methylpyrimidine react 60–200 times faster than their non-fluorinated halogen counterparts under identical temperature conditions [1].
| Evidence Dimension | Second-order rate constant for piperidinolysis (nucleophilic aromatic substitution) |
|---|---|
| Target Compound Data | Fluoropyrimidines (including 4-fluoro-2-methylpyrimidine): 60–200× faster reaction rate than corresponding halogenopyrimidines |
| Comparator Or Baseline | 2-bromo-, 2-iodo-, and 4-chloro-5-methyl-pyrimidine (baseline rate constants) |
| Quantified Difference | 60-fold to 200-fold increase in reaction rate |
| Conditions | Piperidinolysis of fluoropyrimidines at identical temperature; second-order kinetics measured |
Why This Matters
This 60–200× rate enhancement enables milder reaction conditions, shorter synthesis times, and higher yields in SNAr-dependent derivatization workflows compared to chloro- or bromo-pyrimidine alternatives.
- [1] Brown, D. J.; Waring, P. Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. J. Chem. Soc., Perkin Trans. 1 1974, 5, 204–208. View Source
